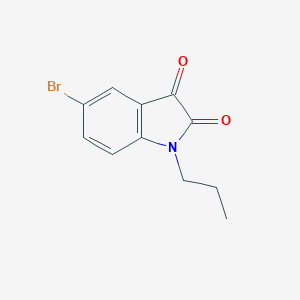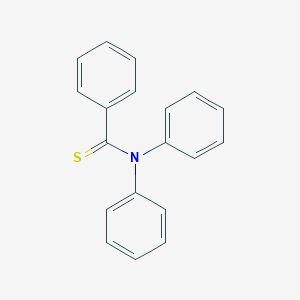
N,N-diphenylbenzenecarbothioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-diphenylbenzenecarbothioamide, commonly known as benzothiazole, is a heterocyclic organic compound that has been widely used in various scientific research applications. It is a versatile molecule that possesses a unique set of chemical properties, making it a valuable tool in the field of medicinal chemistry.
Mécanisme D'action
The mechanism of action of benzothiazole is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in the body. Benzothiazole has been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair. It has also been found to inhibit the activity of protein kinase C, an enzyme involved in cell signaling and regulation.
Effets Biochimiques Et Physiologiques
Benzothiazole has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to possess antioxidant properties, which can help protect cells from oxidative stress and damage. Benzothiazole derivatives have also been found to exhibit antimicrobial activity against various bacterial and fungal strains. In addition, benzothiazole has been investigated for its potential use as an anti-inflammatory agent, as it has been shown to inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
Benzothiazole possesses several advantages for lab experiments, including its ease of synthesis and availability. It also exhibits a wide range of biological activities, making it a valuable tool in the field of medicinal chemistry. However, benzothiazole also has several limitations, including its potential toxicity and the need for further investigation into its mechanism of action.
Orientations Futures
There are several future directions for the investigation of benzothiazole and its derivatives. One potential direction is the development of novel benzothiazole derivatives with improved pharmacological properties, such as increased potency and selectivity. Another potential direction is the investigation of benzothiazole derivatives as potential therapeutic agents for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes. Further investigation into the mechanism of action of benzothiazole is also necessary to fully understand its biological effects and potential therapeutic applications.
Conclusion
Benzothiazole is a versatile molecule that has been extensively investigated for its potential use as a therapeutic agent in the treatment of various diseases. It possesses a wide range of biological activities and exhibits several advantages for lab experiments. However, further investigation is necessary to fully understand its mechanism of action and potential therapeutic applications.
Méthodes De Synthèse
Benzothiazole can be synthesized by the reaction of o-phenylenediamine with carbon disulfide in the presence of an alkali. The resulting product is then acidified to obtain the final product. Alternatively, benzothiazole can also be synthesized by the reaction of 2-aminobenzophenone with sulfur in the presence of a catalyst.
Applications De Recherche Scientifique
Benzothiazole has been extensively used in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit a wide range of biological activities, such as antimicrobial, antitumor, anti-inflammatory, and antioxidant properties. Benzothiazole derivatives have also been investigated for their potential use as therapeutic agents in the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
Numéro CAS |
17435-12-0 |
|---|---|
Nom du produit |
N,N-diphenylbenzenecarbothioamide |
Formule moléculaire |
C19H15NS |
Poids moléculaire |
289.4 g/mol |
Nom IUPAC |
N,N-diphenylbenzenecarbothioamide |
InChI |
InChI=1S/C19H15NS/c21-19(16-10-4-1-5-11-16)20(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H |
Clé InChI |
LSRNUEQABARJTA-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
SMILES canonique |
C1=CC=C(C=C1)C(=S)N(C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



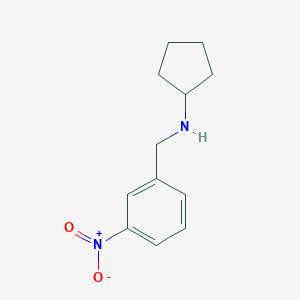

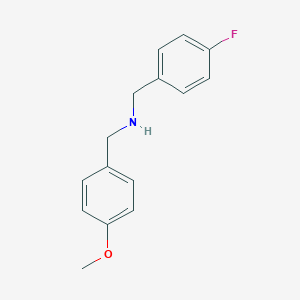
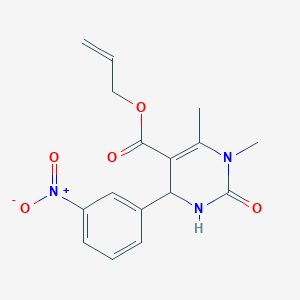
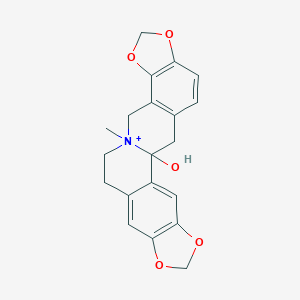

![1-[5-(Benzyloxy)-2-methyl-1-benzofuran-3-yl]ethanone](/img/structure/B187446.png)

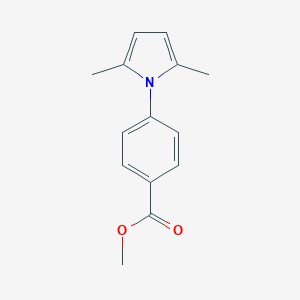
![[1,2-Bis(propylsulfonyl)pyrrolo[2,1-a]isoquinolin-3-yl](2,4-dimethylphenyl)methanone](/img/structure/B187452.png)
